molecular formula C27H41ClN8O7 B12298289 Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

Cat. No.: B12298289
M. Wt: 625.1 g/mol
InChI Key: JSBRBZVFFMRGCI-UHFFFAOYSA-N
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Description

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride, also known as Cilengitide, is a cyclic peptide that functions as an integrin inhibitor. It specifically targets integrins αvβ3 and αvβ5, which are involved in cell adhesion and signaling processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

    Cyclization: The linear peptide is cyclized to form the cyclic structure.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool to study integrin-ligand interactions.

    Biology: Investigated for its role in cell adhesion, migration, and signaling.

    Medicine: Explored as a potential therapeutic agent for cancer, particularly glioblastoma, due to its ability to inhibit angiogenesis and tumor growth.

    Industry: Utilized in the development of new integrin inhibitors and related compounds.

Mechanism of Action

The mechanism of action of Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride involves its binding to integrins αvβ3 and αvβ5. By inhibiting these integrins, the compound disrupts cell adhesion and signaling pathways that are crucial for tumor growth and angiogenesis. This inhibition leads to reduced tumor cell proliferation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride stands out due to its high selectivity for integrins αvβ3 and αvβ5, making it a potent inhibitor of angiogenesis and tumor growth. Its cyclic structure also contributes to its stability and bioavailability .

Properties

Molecular Formula

C27H41ClN8O7

Molecular Weight

625.1 g/mol

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H

InChI Key

JSBRBZVFFMRGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl

Origin of Product

United States

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